molecular formula C30H23ClN4OS B388130 1-[3'-(3-CHLORO-2-METHYLPHENYL)-2,4-DIPHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE

1-[3'-(3-CHLORO-2-METHYLPHENYL)-2,4-DIPHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE

Cat. No.: B388130
M. Wt: 523g/mol
InChI Key: UILLNPLKBGRBMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3’-(3-chloro-2-methylphenyl)-2,4-diphenyl-2{H},3’{H}-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of 1-[3’-(3-chloro-2-methylphenyl)-2,4-diphenyl-2{H},3’{H}-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone involves multiple steps. One common synthetic route includes the reaction of 3-chloro-2-methylphenyl isocyanate with diphenylphthalazine under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-[3’-(3-chloro-2-methylphenyl)-2,4-diphenyl-2{H},3’{H}-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition can be crucial in treating conditions like peptic ulcers and kidney stones.

Comparison with Similar Compounds

Compared to other similar compounds, 1-[3’-(3-chloro-2-methylphenyl)-2,4-diphenyl-2{H},3’{H}-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. Similar compounds include:

This detailed article provides a comprehensive overview of 1-[3’-(3-chloro-2-methylphenyl)-2,4-diphenyl-2{H},3’{H}-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C30H23ClN4OS

Molecular Weight

523g/mol

IUPAC Name

1-[4-(3-chloro-2-methylphenyl)-2',4'-diphenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone

InChI

InChI=1S/C30H23ClN4OS/c1-20-26(31)18-11-19-27(20)35-30(37-29(33-35)21(2)36)25-17-10-9-16-24(25)28(22-12-5-3-6-13-22)32-34(30)23-14-7-4-8-15-23/h3-19H,1-2H3

InChI Key

UILLNPLKBGRBMI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)N2C3(C4=CC=CC=C4C(=NN3C5=CC=CC=C5)C6=CC=CC=C6)SC(=N2)C(=O)C

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C3(C4=CC=CC=C4C(=NN3C5=CC=CC=C5)C6=CC=CC=C6)SC(=N2)C(=O)C

Origin of Product

United States

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